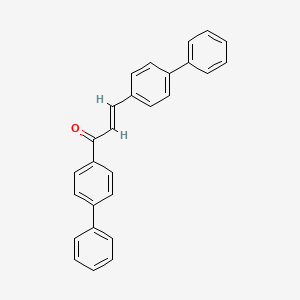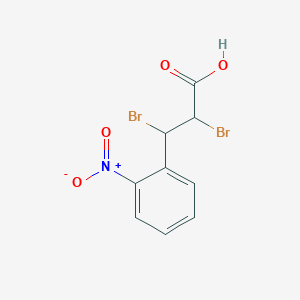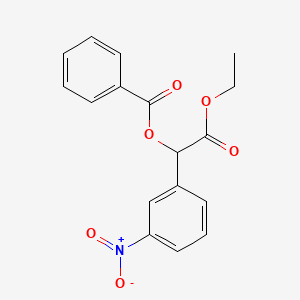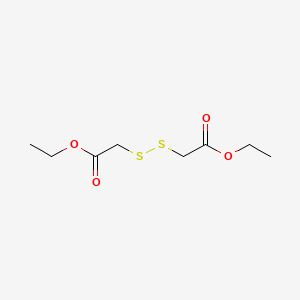
2,5-Bis(chloromethyl)-1,4-bis(3',7'-dimethyloctyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene is a chemical compound known for its unique structure and properties. It is often used as a precursor in the synthesis of conducting polymers, particularly substituted poly(p-phenylene vinylene) (PPV) derivatives . The compound’s molecular formula is C19H30Cl2O2, and it has a molecular weight of 361.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene typically involves the chloromethylation of a suitable aromatic precursor. One common method includes the reaction of 1,4-dimethoxybenzene with formaldehyde and hydrochloric acid to introduce the chloromethyl groups at the 2 and 5 positions . The resulting intermediate is then reacted with 3,7-dimethyloctanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The chloromethyl groups serve as reactive sites for further functionalization, allowing the compound to interact with different molecular targets and pathways . In biological systems, it can form stable complexes with biomolecules, potentially affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(chloromethyl)-1-methoxy-4-(3’,7’-dimethyloctyloxy)benzene
- 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene
- 2,5-Bis(bromomethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene
Uniqueness
2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene stands out due to its specific substitution pattern and the presence of long alkyl chains, which enhance its solubility and processability in various applications . Its unique structure allows for the synthesis of highly substituted PPV derivatives with improved electronic properties .
Propiedades
IUPAC Name |
1,4-bis(chloromethyl)-2,5-bis(3,7-dimethyloctoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48Cl2O2/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-18,21-24H,7-16,19-20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLQKAUCHQKDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CCl)OCCC(C)CCCC(C)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223565-11-5 |
Source


|
| Record name | 2,5-Bis(chloromethyl)-1,4-bis(3',7'-dimethyloctyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
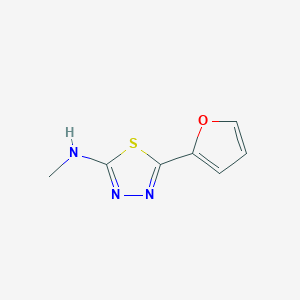
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)

![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
